

# mass spectrometry fragmentation pattern of 6-Methoxybenzofuran-2-carbaldehyde

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## Compound of Interest

**Compound Name:** 6-Methoxybenzofuran-2-carbaldehyde

**Cat. No.:** B1616839

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An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of **6-Methoxybenzofuran-2-carbaldehyde**: A Comparative Analysis

## Introduction: The Structural Significance of a Versatile Heterocycle

**6-Methoxybenzofuran-2-carbaldehyde** is a heterocyclic compound featuring a benzofuran core, a fused benzene and furan ring system.<sup>[1]</sup> With a molecular formula of C<sub>10</sub>H<sub>8</sub>O<sub>3</sub> and a molecular weight of 176.17 g/mol, its structure is characterized by an aldehyde group at the 2-position and a methoxy group at the 6-position.<sup>[1]</sup> This arrangement of functional groups makes it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry, as the benzofuran motif is present in numerous bioactive natural products.<sup>[1]</sup>

For researchers in drug development and chemical synthesis, unambiguous structural confirmation is paramount. Mass spectrometry, particularly with electron ionization (EI-MS), is a cornerstone technique for elucidating molecular structure by analyzing the fragmentation patterns of ionized molecules.<sup>[2]</sup> This guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of **6-Methoxybenzofuran-2-carbaldehyde**. As direct experimental data is not readily available in public spectral libraries, this analysis is built upon established fragmentation principles for its constituent functional groups. To ground this predictive analysis in experimental evidence, we

will draw direct comparisons with the known fragmentation pattern of its parent compound, Benzofuran-2-carbaldehyde.

## Experimental Protocol: Acquiring a High-Fidelity Mass Spectrum

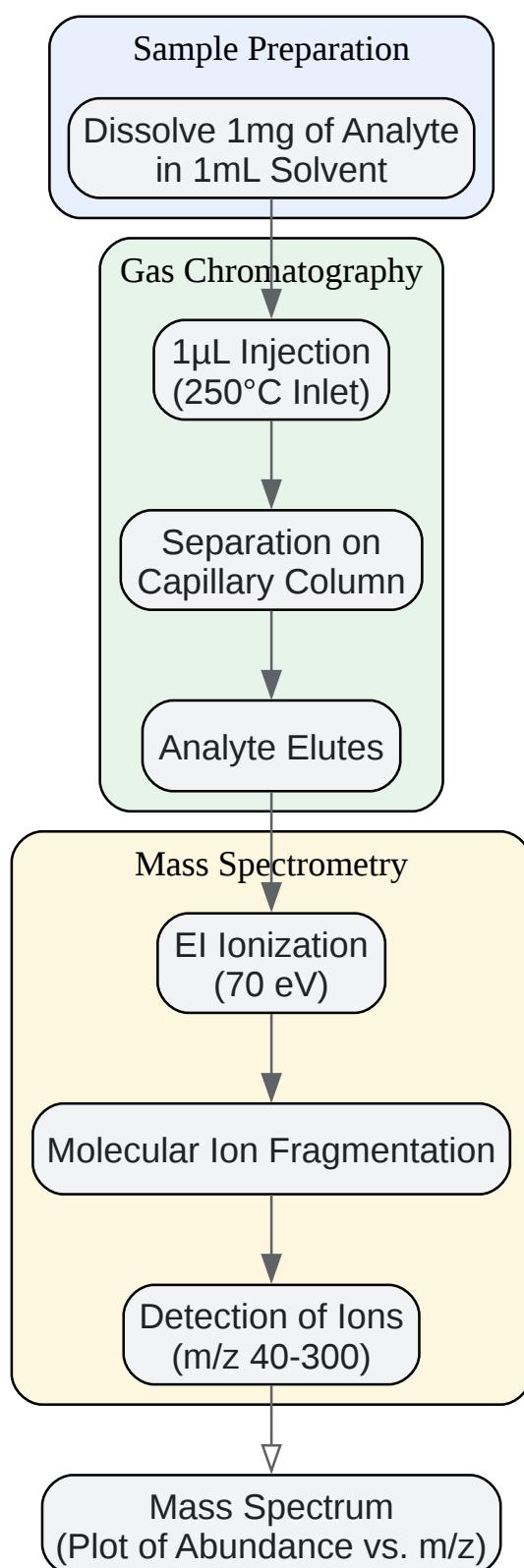
To ensure the generation of a reproducible and interpretable mass spectrum, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential. The following method is designed as a self-validating system for analyzing volatile aromatic compounds like **6-Methoxybenzofuran-2-carbaldehyde**.

### Step-by-Step GC-MS Protocol

- Sample Preparation: Dissolve 1 mg of **6-Methoxybenzofuran-2-carbaldehyde** in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate. Vortex until fully dissolved.
- GC-MS System: A standard GC system coupled to a single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source is recommended.
- Injection: Inject 1  $\mu$ L of the prepared sample into the GC inlet, operating in split mode (e.g., 50:1 split ratio) to prevent column overloading. The injector temperature should be set to 250°C to ensure rapid volatilization.
- Gas Chromatography Separation:
  - Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness) such as one coated with 5% phenyl methylpolysiloxane.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Oven Temperature Program:
    - Initial temperature: 100°C, hold for 2 minutes.
    - Ramp: Increase temperature at a rate of 15°C/min to 280°C.
    - Final hold: Hold at 280°C for 5 minutes.

- Mass Spectrometry Detection:
  - Ionization Mode: Electron Ionization (EI).
  - Ionization Energy: 70 eV. This standard energy level is crucial for generating reproducible fragmentation patterns that are comparable to library spectra.[3]
  - Source Temperature: 230°C.
  - Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

## Experimental Workflow Diagram



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Caption: GC-MS workflow for the analysis of **6-Methoxybenzofuran-2-carbaldehyde**.

# Predicted Fragmentation Pattern of 6-Methoxybenzofuran-2-carbaldehyde

The fragmentation of **6-Methoxybenzofuran-2-carbaldehyde** (MW = 176.17) under EI conditions is governed by the interplay of its three key structural features: the stable aromatic benzofuran core, the reactive aldehyde group, and the methoxy substituent.

The initial ionization event removes an electron to form the molecular ion ( $M^{+\bullet}$ ) at m/z 176. Due to the stability of the aromatic system, this peak is expected to be prominent.[4][5] The energetically unstable molecular ion then undergoes fragmentation through several competing pathways.

## Primary Fragmentation Pathways

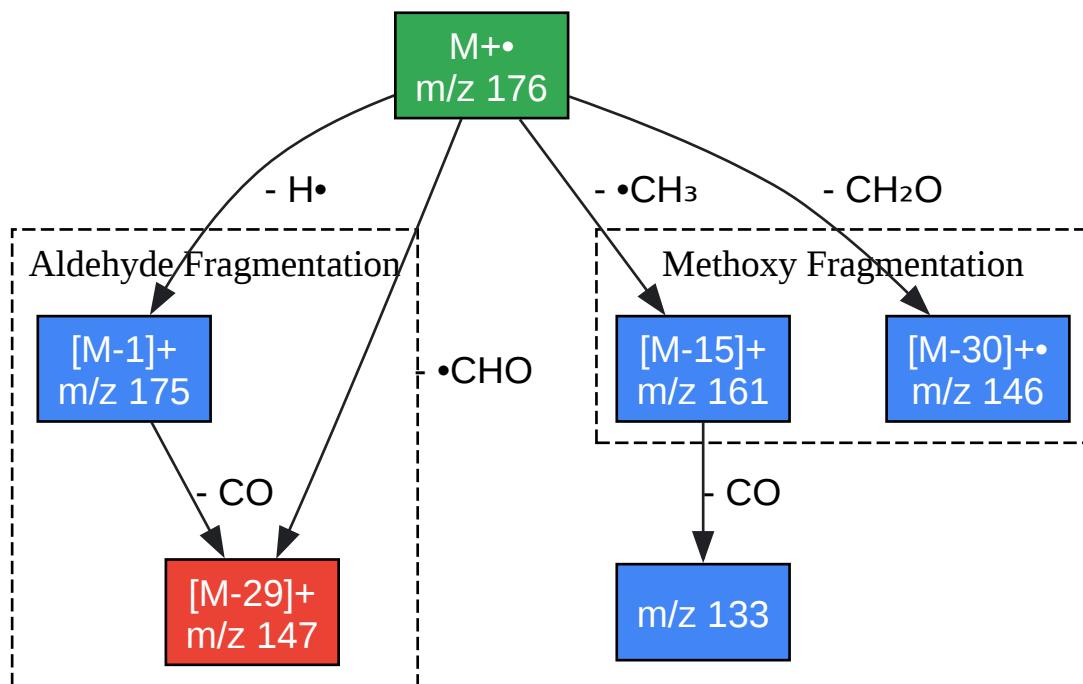
- $\alpha$ -Cleavage of the Aldehyde Group: This is a characteristic fragmentation for aldehydes.[4][6]
  - Loss of a Hydrogen Radical ( $H^{\bullet}$ ): Cleavage of the C-H bond of the aldehyde group results in a highly stable acylium ion,  $[M-1]^+$ , at m/z 175. This is often a very intense peak in the spectra of aromatic aldehydes.[7]
  - Loss of the Formyl Radical ( $\bullet\text{CHO}$ ): Cleavage of the bond between the benzofuran ring and the carbonyl group leads to the loss of a formyl radical (29 Da), yielding the  $[M-29]^+$  ion at m/z 147.
- Fragmentation of the Methoxy Group:
  - Loss of a Methyl Radical ( $\bullet\text{CH}_3$ ): Cleavage of the O- $\text{CH}_3$  bond results in the loss of a methyl radical (15 Da), producing the  $[M-15]^+$  ion at m/z 161.
  - Loss of Formaldehyde ( $\text{CH}_2\text{O}$ ): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (30 Da), giving the radical cation  $[M-30]^{+\bullet}$  at m/z 146.

## Secondary Fragmentation

The primary fragment ions undergo further dissociation, most notably through the loss of carbon monoxide (CO), a very stable neutral molecule.

- Decarbonylation: The acylium ion at  $m/z$  175 can lose a molecule of CO (28 Da) to form the ion at  $m/z$  147. This means the peak at  $m/z$  147 is likely formed through two different pathways, enhancing its potential abundance. Aromatic aldehydes and ketones commonly undergo this process.<sup>[7][8]</sup> The ion at  $m/z$  161 can also lose CO to produce a fragment at  $m/z$  133.

## Predicted Fragmentation Diagram



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Caption: Predicted EI fragmentation pathways for **6-Methoxybenzofuran-2-carbaldehyde**.

## Comparative Analysis: Grounding Predictions with Experimental Data

To validate our predicted fragmentation, we will compare it to the experimentally determined mass spectrum of the parent compound, Benzofuran-2-carbaldehyde (MW = 146.14), available from the NIST Mass Spectrometry Data Center.<sup>[9]</sup>

## Mass Spectrum of Benzofuran-2-carbaldehyde (Unsubstituted)

The EI-MS of Benzofuran-2-carbaldehyde provides a clear and simple fragmentation pattern that serves as our baseline.

- Molecular Ion ( $M^{+\bullet}$ ) at m/z 146: A strong peak, characteristic of the stable aromatic ring system.
- $[M-1]^+$  at m/z 145: A very intense peak (often the base peak) resulting from the loss of the aldehydic hydrogen to form the stable acylium ion.
- $[M-29]^+$  at m/z 117: A significant peak from the loss of the  $\bullet\text{CHO}$  radical.
- $[M-29-28]^+$  at m/z 89: The ion at m/z 117 subsequently loses a molecule of CO (28 Da) to form the benzofuran radical cation fragment.

## Comparison Table

The following table objectively compares the expected fragments of our target molecule with the observed fragments of its unsubstituted analog. This comparison highlights the influence of the methoxy group on the overall fragmentation pattern.

Fragmentation Event	6-Methoxybenzofuran-2-carbaldehyde (Predicted)	Benzofuran-2-carbaldehyde (Observed)
Ionization	Molecular Ion ( $M^{+\bullet}$ )	m/z 176
Aldehyde $\alpha$ -Cleavage	$[M-1]^+$	m/z 175
$[M-29]^+$	m/z 147	
Methoxy Group Loss	$[M-15]^+$	m/z 161
$[M-30]^{\bullet+}$	m/z 146	
Secondary CO Loss	from $[M-1]^+$	m/z 147
from $[M-29]^+$	Not directly applicable	

## Key Insights from the Comparison

- Common Pathways: Both molecules are expected to prominently display the characteristic losses of  $\text{H}\cdot$  ( $[\text{M}-1]^+$ ) and  $\cdot\text{CHO}$  ( $[\text{M}-29]^+$ ) from the aldehyde group, followed by decarbonylation.
- Influence of the Methoxy Group: The key difference in the spectrum of **6-Methoxybenzofuran-2-carbaldehyde** will be the appearance of unique fragments at  $m/z$  161 (loss of  $\cdot\text{CH}_3$ ) and  $m/z$  146 (loss of  $\text{CH}_2\text{O}$ ). The presence of these peaks would serve as definitive evidence for the methoxy substituent.
- Ambiguous Peaks: The ion at  $m/z$  146 in the spectrum of the methoxy-substituted compound could be ambiguous, as it has the same nominal mass as the molecular ion of the unsubstituted compound. However, its identity as a fragment can be confirmed by its relationship to the molecular ion at  $m/z$  176 and the presence of other methoxy-related fragments.

## Conclusion

The electron ionization mass spectrum of **6-Methoxybenzofuran-2-carbaldehyde** can be confidently predicted by applying fundamental principles of mass spectral fragmentation. The pattern is dominated by cleavages associated with the aldehyde and methoxy functional groups, superimposed on a stable benzofuran core. The primary expected fragments include the molecular ion ( $m/z$  176), the acylium ion from loss of hydrogen ( $m/z$  175), and ions resulting from the loss of a methyl radical ( $m/z$  161) and a formyl radical ( $m/z$  147).

By comparing this predicted pattern with the known experimental spectrum of Benzofuran-2-carbaldehyde, we can clearly delineate the fragmentation pathways common to the core structure versus those introduced by the methoxy substituent. This comparative approach provides researchers and scientists with a robust framework for identifying this compound and similar substituted benzofurans, aiding in the critical task of structural elucidation in synthetic and analytical chemistry.

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